molecular formula C11H13NO2 B8321385 3-(2,3-Dihydro-1H-isoindol-5-yl)-oxetan-3-ol

3-(2,3-Dihydro-1H-isoindol-5-yl)-oxetan-3-ol

Cat. No. B8321385
M. Wt: 191.23 g/mol
InChI Key: XJBRGPAXWMJRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557114B2

Procedure details

Prepared in analogy to Example A62(c) from 3-(2-benzyl-2,3-dihydro-1H-isoindol-5-yl)-oxetan-3-ol and hydrogen. Brown solid. MS (m/e): 192.3 ([M+H]+, 100%).
Name
3-(2-benzyl-2,3-dihydro-1H-isoindol-5-yl)-oxetan-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:17]3([OH:21])[CH2:20][O:19][CH2:18]3)[CH:14]=2)[CH2:9]1)C1C=CC=CC=1.[H][H]>>[CH2:9]1[C:10]2[C:15](=[CH:14][C:13]([C:17]3([OH:21])[CH2:18][O:19][CH2:20]3)=[CH:12][CH:11]=2)[CH2:16][NH:8]1

Inputs

Step One
Name
3-(2-benzyl-2,3-dihydro-1H-isoindol-5-yl)-oxetan-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)C1(COC1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1NCC2=CC(=CC=C12)C1(COC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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